molecular formula C22H22ClN3O3 B2962332 N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-63-3

N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2962332
CAS No.: 900002-63-3
M. Wt: 411.89
InChI Key: HSKOBKUKFOKHRM-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyrazine-based carboxamide derivative featuring a 4-chlorophenyl group at the carboxamide nitrogen and a 3,4-dimethoxyphenyl substituent on the pyrrolopyrazine core. The dihydropyrrolopyrazine scaffold provides partial saturation, which may enhance conformational flexibility and influence binding interactions in biological systems. Such structural attributes are common in pharmaceuticals and agrochemicals, where carboxamides serve as key pharmacophores .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-19-10-5-15(14-20(19)29-2)21-18-4-3-11-25(18)12-13-26(21)22(27)24-17-8-6-16(23)7-9-17/h3-11,14,21H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKOBKUKFOKHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H20ClN3O2
  • Molecular Weight : 357.84 g/mol

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[1,2-a]pyrazine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that related compounds showed IC50 values ranging from 10 to 30 µM against various cancer cell lines .

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)15
Compound BMCF-7 (Breast)25
This compoundHeLa (Cervical)TBD

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Research on similar pyrrolo[1,2-a]pyrazines has shown promising results in inhibiting COX enzymes, which play a crucial role in inflammation. For example, IC50 values for related compounds against COX-1 and COX-2 were reported as follows:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound C19.45 ± 0.0742.1 ± 0.30
This compoundTBDTBD

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in cell proliferation and inflammation. The compound is believed to interact with specific receptors and enzymes that regulate these processes.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical settings:

  • Study on Anticancer Effects : In a study involving HeLa cells, a related compound demonstrated a significant reduction in cell viability at concentrations above 20 µM.
  • Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that pyrrolo[1,2-a]pyrazine derivatives significantly reduced inflammation compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogs in terms of structure, physicochemical properties, and functional applications.

Structural Analogues with Pyrrolopyrazine Cores
Compound Name Core Structure Substituents Key Features Reference
N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Dihydropyrrolopyrazine - 3,4-Dimethoxyphenyl
- 4-Chlorophenyl (carboxamide)
Enhanced solubility (methoxy groups) and halogen-mediated binding Target
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Dihydropyrrolopyrazine - 4-Fluorophenyl
- tert-Butyl (carboxamide)
Increased hydrophobicity (tert-butyl) and fluorine’s electronegativity

Key Findings :

  • The 3,4-dimethoxyphenyl substituent likely enhances aqueous solubility relative to the tert-butyl group in the fluorinated analog, which could improve bioavailability .
Heterocyclic Analogues with Distinct Cores
Compound Name Core Structure Functional Groups Applications Reference
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine - Nitrophenyl
- Cyano, ester groups
Synthetic intermediate with potential pesticidal activity
3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide (Pyracarbolid) Dihydropyran - Methyl
- Phenyl (carboxamide)
Fungicide (mode of action: lipid synthesis inhibition)

Key Findings :

  • The imidazopyridine core () incorporates nitro and cyano groups, which are highly electron-withdrawing. This contrasts with the electron-rich dimethoxyphenyl group in the target compound, suggesting divergent reactivity and biological targets.
  • Pyracarbolid () shares a dihydro heterocyclic scaffold but lacks the pyrrolopyrazine core. Its fungicidal activity highlights the importance of carboxamide positioning and heterocycle rigidity .
Carboxamide Derivatives with Arylpiperazine Moieties
Compound Name Core Structure Substituents Applications Reference
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine - 4-Chlorophenyl
- Ethyl
Intermediate in antipsychotic drug synthesis

Key Findings :

  • The piperazine carboxamide () adopts a chair conformation, whereas the pyrrolopyrazine core in the target compound has a planar-to-chair flexibility. This structural difference may influence binding kinetics in neurological vs. pesticidal targets.
  • Both compounds utilize 4-chlorophenyl groups, underscoring the role of halogenated aryl moieties in enhancing lipophilicity and target engagement .

Research Implications and Data Limitations

While direct pharmacological or pesticidal data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Bioactivity Potential: The combination of 3,4-dimethoxyphenyl (electron-donating) and 4-chlorophenyl (halogen-bonding) groups may synergize to improve binding to enzymes or receptors involved in pest or disease pathways.

Synthetic Challenges : The dihydropyrrolopyrazine core requires precise regioselective synthesis, akin to methods used for imidazopyridines () and piperazines ().

Recommendations :

  • Prioritize solubility and stability studies to assess formulation feasibility.
  • Explore structure-activity relationships (SAR) by modifying methoxy and halogen substituents.

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